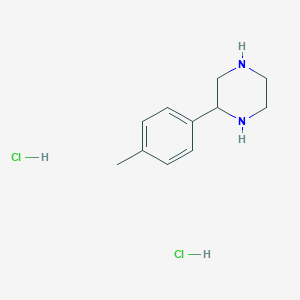

2-(p-Tolyl)piperazine dihydrochloride

Description

Significance of Heterocyclic Scaffolds in Modern Chemical Synthesis

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are of paramount importance in the field of chemical synthesis. google.com These scaffolds are integral to the structure of a vast number of natural products and synthetic compounds. In medicinal chemistry, it is estimated that over 90% of new drugs incorporate a heterocyclic motif. mdpi.com The presence of heteroatoms such as nitrogen, oxygen, and sulfur imparts specific physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. google.com

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a particularly privileged scaffold. mdpi.com Its structural rigidity, combined with the presence of two basic nitrogen atoms, allows for the creation of derivatives with a wide range of biological activities. mdpi.com The development of novel synthetic methods to access functionalized heterocyclic compounds is a dynamic area of research, as it expands the chemical space available for drug discovery and materials science. researchgate.net

Overview of Piperazine Derivatives in Advanced Organic Chemistry and Mechanistic Exploration

Piperazine derivatives are a cornerstone in advanced organic chemistry, serving as versatile building blocks and subjects of mechanistic studies. The synthesis of N-substituted piperazines, particularly N-arylpiperazines, is a significant focus of research. A common and well-established method for the synthesis of N-arylpiperazines involves the reaction of an aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. researchgate.netnih.gov This reaction proceeds via a double N-alkylation of the aniline nitrogen, followed by an intramolecular cyclization to form the piperazine ring.

For instance, the synthesis of 1-(p-tolyl)piperazine, the parent free base of the title compound, can be conceptually approached by the reaction of p-toluidine (B81030) with bis(2-chloroethyl)amine hydrochloride. researchgate.netchemicalbook.com The subsequent treatment of the resulting 1-(p-tolyl)piperazine free base with hydrochloric acid would yield 2-(p-Tolyl)piperazine dihydrochloride (B599025). orgsyn.org A general procedure for the formation of a piperazine dihydrochloride salt involves dissolving the piperazine base in a suitable solvent, such as ethanol (B145695), and treating it with a stream of hydrogen chloride gas. orgsyn.org

Mechanistic investigations into the formation of N-arylpiperazines often explore the kinetics and intermediates of the cyclization process. rsc.org The reactivity of the aniline and the nature of the substituents on the aromatic ring can significantly influence the reaction rate and yield. Furthermore, the study of the conformational behavior of piperazine derivatives, often using techniques like variable temperature NMR spectroscopy, provides insights into the rotational barriers and equilibrium between different chair and boat conformations of the piperazine ring. rsc.org

The protonation of the two nitrogen atoms in the piperazine ring upon formation of the dihydrochloride salt is a key aspect of its chemistry. Spectroscopic techniques such as ¹³C-CP/MAS and ¹⁵N-CP/MAS NMR, along with IR spectroscopy, can be used to determine the position of protonation and to characterize the resulting salt's structure in the solid state. rsc.org In arylpiperazine hydrochlorides, the protonation typically occurs at both nitrogen atoms of the piperazine ring, leading to a dicationic species. rsc.org

Structural Classification and Nomenclature of Arylpiperazines in Research Contexts

Arylpiperazines are a class of N-substituted piperazines characterized by the presence of an aryl group directly attached to one of the piperazine nitrogen atoms. The general structure consists of the piperazine ring, an N-aryl group, and often a second substituent on the other nitrogen atom, which can be connected via a linker. nih.gov The nomenclature of these compounds follows IUPAC guidelines, with the piperazine ring being the parent heterocycle.

For the title compound, "2-(p-Tolyl)piperazine dihydrochloride," the name indicates a piperazine ring substituted at one of the nitrogen atoms with a p-tolyl group (a toluene (B28343) molecule attached at the para position). The "dihydrochloride" suffix signifies that the compound is a salt formed with two equivalents of hydrochloric acid. The IUPAC name for this compound is 1-(4-methylphenyl)piperazine;dihydrochloride. rsc.org

Arylpiperazines can be further classified based on the nature of the aryl group and the other substituents on the piperazine ring. This classification is often relevant to their application in various research fields, such as medicinal chemistry, where they are investigated for a wide range of biological activities. mdpi.com The structural features of arylpiperazines, such as the electronic properties of the aryl substituent and the nature of the linker and terminal group on the second nitrogen, are crucial for their interaction with biological targets. nih.gov X-ray crystallography is a powerful technique for the detailed structural analysis of arylpiperazine salts, providing precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov Such studies have been conducted on various arylpiperazine hydrochlorides, revealing details about their crystal packing and hydrogen bonding networks. rsc.orgresearchgate.netresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 1-(4-methylphenyl)piperazine;dihydrochloride | rsc.org |

| CAS Number | 13078-14-3 | rsc.org |

| Molecular Formula | C₁₁H₁₈Cl₂N₂ | rsc.org |

| Molecular Weight | 249.18 g/mol | rsc.org |

| Canonical SMILES | CC1=CC=C(C=C1)N2CCNCC2.Cl.Cl | rsc.org |

| InChI Key | PMGFOTNCJZITIM-UHFFFAOYSA-N | rsc.org |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-methylphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.2ClH/c1-9-2-4-10(5-3-9)11-8-12-6-7-13-11;;/h2-5,11-13H,6-8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHRIJMVJTZDXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 P Tolyl Piperazine Dihydrochloride and Analogues

Strategies for Piperazine (B1678402) Ring Formation in Complex Molecular Architectures

One common approach involves the cyclization of a suitable open-chain precursor. A classical method is the reaction between an aniline (B41778) precursor and bis(2-chloroethyl)amine (B1207034) hydrochloride. nih.govresearchgate.net However, this method can require harsh conditions and may be limited by the availability of substituted anilines. nih.gov

More contemporary methods offer milder conditions and broader substrate scope. A palladium-catalyzed decarboxylative cyclization of propargyl carbonates with bis-nitrogen nucleophiles, such as substituted ethylenediamine (B42938) derivatives, provides a modular route to highly substituted piperazines with excellent yields and high stereochemical control. acs.org For instance, the reaction of a tosyl-protected 1,2-diaminopropane (B80664) can yield a piperazine product with good regioselectivity. acs.org

Another innovative strategy builds the piperazine ring from a primary amino group through a sequence involving a double Michael addition of nitrosoalkenes, followed by a catalytic reductive cyclization of the resulting dioxime intermediate. mdpi.com This method has been successfully applied to derivatives of amino acids, demonstrating its utility in converting a primary amine into a piperazine ring within a complex, bioactive molecule. mdpi.com The choice of catalyst, such as palladium on charcoal (Pd/C) or Raney nickel (Ra-Ni), is crucial for the success of the reductive cyclization and can influence the final product's structure, particularly in the presence of other reducible functional groups like benzyl (B1604629) ethers. mdpi.com

N-Arylation Approaches for p-Tolyl Substitution on Piperazine Scaffolds

The introduction of an aryl group, such as p-tolyl, onto the piperazine nitrogen (N-arylation) is a critical step in synthesizing compounds like 2-(p-Tolyl)piperazine. This transformation is most commonly achieved through transition-metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. wikipedia.org

Palladium-Catalyzed Buchwald-Hartwig Coupling Reactions

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for its efficiency in forming carbon-nitrogen (C–N) bonds. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction is widely used to arylate piperazines. nih.govresearchgate.net The reaction typically involves an aryl halide (e.g., 4-bromotoluene (B49008) or 4-chlorotoluene) and piperazine (or a derivative) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. wikipedia.orgrsc.org

The choice of ligand is critical for the reaction's success, with several "generations" of catalyst systems developed to expand the reaction's scope and mildness. wikipedia.org Early systems used monodentate phosphine ligands, while later developments introduced bulky, electron-rich ligands (e.g., Josiphos, BrettPhos) and N-heterocyclic carbene (NHC) ligands that allow for the coupling of less reactive aryl chlorides under mild conditions. nih.govrsc.org For example, a facile 10-minute, one-pot Buchwald-Hartwig amination has been reported for synthesizing N-arylpiperazines in excellent yields under aerobic conditions. nih.gov The reaction can even be performed without a solvent, using an excess of piperazine as a "green" alternative. nih.gov

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Bromotoluene | 1-(2-Pyridyl)piperazine | (NHC)Pd(allyl)Cl | Not specified | Not specified | 96% | rsc.org |

| Aryl Bromide | N-Methylpiperazine | Pd(OAc)₂ / (R)-BINAP | NaOtBu | Toluene (B28343) | Full Conversion | rsc.org |

| Aryl Chloride | Piperazine | Pd-precatalyst / SPhos | NaOtBu | Toluene | Up to 97% | nih.gov |

| 1-Bromo-2,3-dichlorobenzene | N-Boc-piperazine | Not specified | Not specified | Not specified | Not specified | mdpi.com |

Copper-Catalyzed Ullmann-Goldberg Type Reactions

An older but still relevant method for N-arylation is the Ullmann condensation, or more specifically for C-N bond formation, the Goldberg reaction. wikipedia.orgnih.gov This reaction involves the coupling of an aryl halide with an amine using a copper catalyst, often at high temperatures. wikipedia.orgiitk.ac.in While traditional Ullmann conditions were harsh, requiring stoichiometric copper and high-boiling polar solvents, modern protocols have introduced soluble copper catalysts with ligands like diamines or phenanthroline, which allow the reaction to proceed under milder conditions. wikipedia.orgnih.gov

The Ullmann-type reaction is a viable alternative to the Buchwald-Hartwig amination, particularly for certain substrates. wikipedia.org The reaction mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.org Aryl iodides are generally more reactive than aryl bromides or chlorides in this coupling. wikipedia.org

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | Copper-promoted/catalyzed cross-coupling of aryl halides and amines. | wikipedia.org |

| Typical Catalyst | Copper(I) salts (e.g., CuI), sometimes prepared in situ. | iitk.ac.in |

| Ligands | Diamines, phenanthroline, acetylacetonate (B107027) can improve reaction conditions. | wikipedia.orgnih.gov |

| Conditions | Traditionally high temperatures (>200°C); modern methods are milder. | wikipedia.orgnih.gov |

| Aryl Halide Reactivity | I > Br > Cl. Electron-withdrawing groups on the aryl halide accelerate the reaction. | wikipedia.org |

Aromatic Nucleophilic Substitution (SNAr) on Electron-Deficient (Hetero)arenes

Aromatic Nucleophilic Substitution (SNAr) provides a pathway for N-arylation that does not require a metal catalyst. This reaction is feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide). nih.govspringernature.com

In the context of synthesizing p-tolylpiperazine analogues, SNAr would be most applicable if the tolyl group were part of the nucleophile and the piperazine were attached to an electron-deficient aromatic ring, or vice-versa. For example, the synthesis of the drug Avapritinib involves the SNAr reaction of N-Boc-piperazine with an electron-deficient chloropyrimidine ring. nih.gov Similarly, the reaction of piperazine with highly electrophilic rings like pentafluoropyridine (B1199360) proceeds readily, with substitution occurring preferentially at the para-position to yield the tetrafluoropyridyl-piperazine product. researchgate.net While a simple p-tolyl ring is not electron-deficient enough for SNAr with piperazine, this methodology is crucial for creating analogues where the piperazine is attached to activated (hetero)aryl systems. springernature.comnih.gov

Derivatization of the Piperazine Core for Functionalization

Once the arylpiperazine scaffold is formed, the second nitrogen atom of the piperazine ring provides a convenient handle for further derivatization, allowing for the introduction of various functional groups to modulate the molecule's properties. mdpi.comnih.gov

N-Alkylation Reactions and Alkylating Agent Selection

N-alkylation is the most common method for functionalizing the piperazine core. mdpi.com This can be achieved through several key methods, including nucleophilic substitution with alkyl halides and reductive amination. mdpi.comnih.gov

Nucleophilic Substitution: This classic method involves reacting the N-H of the piperazine with an alkylating agent, such as an alkyl chloride or bromide. mdpi.com To avoid dialkylation, which can be a significant side reaction, strategies such as using a large excess of piperazine or protecting one of the nitrogen atoms (e.g., with a Boc group) are often employed. researchgate.net The reaction can be promoted by adding sodium or potassium iodide, which facilitates a halogen exchange to form a more reactive alkyl iodide in situ. nih.gov The selection of base and solvent is also critical; common choices include potassium carbonate in acetonitrile (B52724) or triethylamine (B128534) in dichloromethane (B109758). researchgate.net

Reductive Amination: This method involves the reaction of the piperazine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding N-alkylated product. mdpi.comnih.gov Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). nih.govnih.gov Reductive amination is a milder alternative to alkylation with alkyl halides and is often used when the alkylating agent is sensitive or when direct alkylation gives poor results. mdpi.com

| Method | Alkylating Agent | Key Reagents | Typical Use Case | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl Halides (R-Cl, R-Br) | Base (e.g., K₂CO₃, Et₃N), optional NaI/KI | Direct introduction of alkyl chains. | mdpi.comnih.gov |

| Reductive Amination | Aldehydes (R-CHO), Ketones (R₂C=O) | Reducing Agent (e.g., NaBH(OAc)₃) | Milder conditions; synthesis of complex side chains. | mdpi.comnih.gov |

| Michael Addition | α,β-Unsaturated Carbonyls | Photocatalyst (for radical-based additions) | C-H alkylation adjacent to the nitrogen. | mdpi.com |

Acylation Reactions for Amide Formation

Acylation of the piperazine nitrogen is a fundamental method for elaborating the core structure, leading to the formation of amides. This transformation is crucial for creating analogues of 2-(p-Tolyl)piperazine. The reaction typically involves the nucleophilic attack of a piperazine nitrogen atom on an activated carboxylic acid derivative, such as an acyl chloride, acid anhydride, or a carboxylic acid activated by a coupling agent. fishersci.itchemguide.co.uk

The choice of acylating agent and reaction conditions is pivotal for achieving high yields and purity. For instance, reacting a piperazine derivative with an acyl chloride is a vigorous reaction, often performed in the presence of a base like triethylamine or diisopropylethylamine (DIEA) to neutralize the hydrogen chloride byproduct. fishersci.itchemguide.co.uk Alternatively, coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or newer uronium salts like COMU can facilitate amide bond formation directly from carboxylic acids under milder conditions. fishersci.itorganic-chemistry.org

In the context of unsymmetrically substituted piperazines like 2-(p-Tolyl)piperazine, regioselectivity becomes a key consideration. The presence of the tolyl group at the C2 position can influence the reactivity of the adjacent N1 nitrogen versus the distal N4 nitrogen. Selective acylation at one nitrogen over the other can often be achieved by employing protecting group strategies (see Section 2.4) or by exploiting subtle differences in the steric and electronic environments of the two nitrogen atoms. For example, the synthesis of piperazinyl amides of 18β-glycyrrhetinic acid has been achieved by reacting the corresponding acyl chloride with piperazine, though this can lead to the formation of bis-amide byproducts. nih.gov A more controlled approach involves using a mono-protected piperazine to ensure single acylation. nih.gov

Table 1: Common Reagents for Acylation of Piperazines

| Reagent Class | Specific Example(s) | Key Features |

| Acyl Halides | Acetyl chloride, Benzoyl chloride | Highly reactive; requires a base to scavenge HCl byproduct. |

| Acid Anhydrides | Acetic anhydride | Less reactive than acyl chlorides; produces a carboxylic acid byproduct. chemguide.co.uk |

| Carbodiimides | DCC, EDC, DIC | Activates carboxylic acids in situ; forms urea (B33335) byproducts. fishersci.it |

| Uronium/Phosphonium Salts | HATU, PyBOP, COMU | High coupling efficiency; mild reaction conditions; often used in peptide synthesis. fishersci.it |

Mannich Reaction in Piperazine Derivative Synthesis

The Mannich reaction is a three-component condensation reaction that provides a powerful tool for the aminoalkylation of various substrates. nih.gov In the synthesis of piperazine derivatives, the piperazine ring can act as the amine component, reacting with an aldehyde (commonly formaldehyde) and a compound containing an active hydrogen atom. nih.govnih.govjgtps.com This reaction allows for the introduction of an aminomethyl group, linking the piperazine scaffold to another molecular entity. nih.gov

The general mechanism involves the formation of an Eschenmoser-like salt (iminium ion) from the reaction of the piperazine and the aldehyde. This electrophilic species then reacts with the nucleophilic active-hydrogen compound (the enol form of a ketone, for example) to form the final Mannich base. The use of bifunctional amines like piperazine can lead to the formation of bis-Mannich bases, where both nitrogen atoms have been alkylated. nih.gov

This methodology has been successfully employed to synthesize a variety of biologically active molecules. For instance, a series of novel Mannich bases were synthesized from 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione, various piperazine derivatives, and formaldehyde (B43269) in ethanol (B145695) at room temperature. nih.gov Similarly, the reaction of acetophenones with piperazine and formaldehyde can yield bis-Mannich bases, which serve as precursors to other complex molecules. nih.gov The reaction conditions are typically mild, often proceeding at room temperature in a protic solvent like ethanol.

Table 2: Example of a Mannich Reaction Involving Piperazine

| Substrate (Active H) | Amine | Aldehyde | Product Type |

| 4,5-disubstituted-1,2,4-triazole-3-thione | Substituted Piperazine | Formaldehyde | Piperazinylmethyl-triazole derivative nih.gov |

| Acetovanillone | Piperazine | Formaldehyde | Bis-Mannich base of Acetovanillone nih.gov |

| 4-Hydroxyacetophenone | Morpholine (as an example amine) | Formaldehyde | Mono- or Bis-Mannich base depending on stoichiometry nih.gov |

Introduction of Substituted Aryl Moieties onto Piperazine Scaffolds

The introduction of an aryl group, such as the p-tolyl moiety, onto a piperazine nitrogen is a key step in synthesizing compounds like 2-(p-Tolyl)piperazine and its analogues. The most prominent and versatile method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgnumberanalytics.comorganic-chemistry.org This cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, allowing for the facile synthesis of aryl amines from aryl halides or pseudohalides (e.g., triflates) and an amine. wikipedia.orgnumberanalytics.com

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the piperazine amine, deprotonation by a base, and finally, reductive elimination to yield the N-arylpiperazine product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor, phosphine ligand, and base is critical for the success and efficiency of the reaction. Sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or bidentate ligands like BINAP and DPPF, have been developed to improve catalyst performance and broaden the substrate scope. wikipedia.orgresearchgate.net

Other methods for N-arylation include the copper-catalyzed Ullmann-Goldberg reaction and nucleophilic aromatic substitution (SNAr). mdpi.com SNAr is particularly effective when the aromatic ring is activated by electron-withdrawing groups. For instance, the synthesis of Avapritinib involves the coupling of N-Boc-piperazine with an electron-deficient chloropyrimidine ring. nih.gov

Table 3: Comparison of N-Arylation Methods for Piperazine

| Method | Catalyst/Reagents | Substrate Scope | Key Features |

| Buchwald-Hartwig Amination | Pd catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., NaOtBu) | Broad; couples aryl chlorides, bromides, iodides, and triflates with primary/secondary amines. wikipedia.orgnumberanalytics.com | Mild conditions, high functional group tolerance, widely applicable. wikipedia.orgnih.gov |

| Ullmann-Goldberg Reaction | Cu catalyst, Base | Generally requires aryl iodides or bromides; often needs higher temperatures than Buchwald-Hartwig. | A classic method, sometimes complementary to palladium-catalyzed routes. mdpi.com |

| Nucleophilic Aromatic Substitution (SNAr) | Base (e.g., DBU) | Requires an electron-deficient (hetero)aromatic halide. nih.gov | No metal catalyst needed; reaction driven by electronic activation of the aryl halide. nih.gov |

Dihydrochloride (B599025) Salt Formation Protocols and Optimization Strategies

The conversion of a basic compound like 2-(p-Tolyl)piperazine into a salt is a critical final step in many synthetic procedures, primarily to improve its physicochemical properties such as crystallinity, stability, and aqueous solubility. researchgate.netfrontiersin.org Since piperazine derivatives contain two basic nitrogen atoms, they can form dihydrochloride salts by reacting with two equivalents of hydrochloric acid.

The protocol for dihydrochloride salt formation typically involves dissolving or suspending the free base of the piperazine derivative in a suitable inert solvent, such as dichloromethane, ethanol, methanol (B129727), or isopropanol (B130326). researchgate.netgoogle.com A solution of hydrochloric acid (either as concentrated aqueous HCl, gaseous HCl, or HCl dissolved in an organic solvent like isopropanol or ether) is then added. The dihydrochloride salt, being generally less soluble in the organic solvent than the free base, precipitates out of the solution. google.com

Optimization of this process focuses on maximizing yield and ensuring the formation of a stable, crystalline solid. Key parameters to control include the solvent system, the rate of acid addition, temperature, and stirring time. For instance, cooling the mixture after acid addition can enhance precipitation. google.com The choice of solvent is crucial; it must be one in which the free base is reasonably soluble but the resulting salt is not. Washing the filtered salt with a non-polar solvent like ether can help remove any residual impurities. The stability of the resulting salt is also a major consideration, as phenomena like disproportionation (conversion of the salt back to the free base) can occur under certain conditions, which can be mitigated by formulation strategies such as the use of pH modifiers. nih.govresearchgate.netnih.gov

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Spectroscopic Analysis for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual protons and carbon atoms.

Proton NMR (¹H NMR) spectroscopy of 2-(p-Tolyl)piperazine dihydrochloride (B599025) reveals distinct signals corresponding to the aromatic protons of the p-tolyl group and the aliphatic protons of the piperazine (B1678402) ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-donating methyl group on the aromatic ring and the electron-withdrawing nature of the protonated nitrogens in the piperazine ring.

In a typical ¹H NMR spectrum, the aromatic protons on the p-tolyl ring would be expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm), a consequence of their ortho and meta coupling to each other. The methyl group protons of the tolyl substituent would present as a singlet in the upfield region (around δ 2.3 ppm). The protons on the piperazine ring would exhibit complex splitting patterns in the aliphatic region (generally δ 3.0-4.0 ppm) due to geminal and vicinal coupling, further complicated by the chair conformation of the ring and the presence of the two hydrochloride salts. The N-H protons of the piperazine dihydrochloride would likely appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

Table 1: Representative ¹H NMR Data for Tolylpiperazine Derivatives

| Proton Type | Expected Chemical Shift (δ) Range (ppm) | Multiplicity |

| Aromatic CH (ortho to methyl) | 7.10 - 7.30 | Doublet |

| Aromatic CH (meta to methyl) | 6.90 - 7.10 | Doublet |

| Piperazine CH₂ | 3.00 - 3.80 | Multiplet |

| Tolyl CH₃ | 2.20 - 2.40 | Singlet |

| NH₂⁺ | Variable (Broad) | Singlet |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific isomeric form.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in 2-(p-Tolyl)piperazine dihydrochloride gives rise to a distinct signal. The aromatic carbons of the p-tolyl group would appear in the downfield region (δ 120-150 ppm), with the carbon attached to the nitrogen and the methyl-substituted carbon showing distinct chemical shifts. The aliphatic carbons of the piperazine ring would resonate in the upfield region (typically δ 40-60 ppm). The methyl carbon of the tolyl group would be found at a characteristic upfield position (around δ 20 ppm).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Expected Chemical Shift (δ) Range (ppm) |

| Aromatic C (quaternary, C-N) | 145 - 150 |

| Aromatic C (quaternary, C-CH₃) | 135 - 140 |

| Aromatic CH | 128 - 132 |

| Aromatic CH | 115 - 120 |

| Piperazine CH₂ | 40 - 55 |

| Tolyl CH₃ | 20 - 22 |

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, two-dimensional NMR techniques are employed. Homonuclear correlation spectroscopy (COSY) would establish the coupling relationships between adjacent protons within the piperazine ring and the tolyl group. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy would reveal longer-range couplings (2-3 bonds) between protons and carbons, for instance, from the piperazine protons to the aromatic carbons, thus confirming the point of attachment of the piperazine ring to the tolyl group.

High-Resolution Mass Spectrometry (HRMS) and Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula. For this compound (C₁₁H₁₈Cl₂N₂), the expected monoisotopic mass of the free base (C₁₁H₁₆N₂) is approximately 176.1313 Da. In HRMS analysis using a soft ionization technique like electrospray ionization (ESI), the molecule would likely be observed as the protonated molecular ion [M+H]⁺, where M is the free base, with a measured m/z value very close to 177.1392.

Standard mass spectrometry would show the molecular ion peak and a characteristic fragmentation pattern. Key fragments would arise from the cleavage of the piperazine ring and the loss of the tolyl group, providing further structural confirmation.

Table 3: Expected Mass Spectrometry Data for 2-(p-Tolyl)piperazine

| Ion | Formula | Expected m/z |

| [M+H]⁺ (free base) | C₁₁H₁₇N₂⁺ | ~177.14 |

| [M]⁺˙ (free base) | C₁₁H₁₆N₂⁺˙ | ~176.13 |

Note: The observed m/z values in a low-resolution instrument may vary slightly.

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

The N-H stretching vibrations of the protonated amine groups in the piperazine dihydrochloride would appear as a broad band in the region of 2400-3000 cm⁻¹. The C-H stretching vibrations of the aromatic tolyl group would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring and the methyl group would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would typically appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibrations would be found in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H⁺ (Ammonium salt) | Stretching | 2400 - 3000 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. While a specific crystal structure for this compound is not publicly available, the extensive body of crystallographic data on analogous arylpiperazine salts allows for a detailed and predictive analysis of its expected solid-state characteristics.

Analysis of Molecular Conformation (e.g., Piperazine Ring Conformation, Chair Conformation)

In the solid state, the piperazine ring of this compound is anticipated to adopt a chair conformation. This is the most thermodynamically stable conformation for six-membered saturated heterocyclic rings like piperazine, minimizing steric and torsional strain. In numerous crystallographic studies of piperazine derivatives, including protonated forms, the chair conformation is consistently observed. nih.govcas.org The p-tolyl substituent at the C2 position would likely occupy an equatorial position to minimize steric hindrance with the axial hydrogens of the piperazine ring. The protonation of the two nitrogen atoms to form the dihydrochloride salt is not expected to alter this fundamental conformational preference.

Table 1: Expected Conformation of this compound

| Molecular Fragment | Expected Conformation | Rationale |

| Piperazine Ring | Chair | Minimization of torsional and steric strain. |

| p-Tolyl Substituent | Equatorial | Reduces steric interactions with the piperazine ring. |

Elucidation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding)

The crystal packing of this compound will be dominated by a network of strong hydrogen bonds, a consequence of the two protonated piperazinium nitrogen atoms and the two chloride counter-ions. These interactions are crucial in stabilizing the three-dimensional crystal lattice. The primary hydrogen bonds are expected to be of the N-H···Cl type.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | N-H (Piperazinium) | Cl⁻ | Primary interaction, dictates crystal packing. |

| Hydrogen Bond | C-H (Aromatic/Aliphatic) | Cl⁻ | Secondary interaction, contributes to stability. |

| C-H···π Interaction | C-H (Piperazine/Tolyl) | π-system (Tolyl ring) | Contributes to packing efficiency. |

| π-π Stacking | Tolyl ring | Tolyl ring | Can influence the orientation of molecules. |

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as d_norm (a normalized contact distance) onto the surface, one can identify regions of close intermolecular contact, which correspond to significant interactions.

For this compound, a Hirshfeld surface analysis would be expected to reveal distinct red regions on the d_norm map, indicating the locations of the strong N-H···Cl hydrogen bonds. The corresponding two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts. It is anticipated that the H···Cl/Cl···H contacts would represent a very significant percentage of the total Hirshfeld surface, reflecting the prevalence of hydrogen bonding. crystallography.netresearchgate.net Other significant contributions would likely come from H···H, C···H/H···C, and potentially C···C contacts arising from the aromatic rings. researchgate.netugr.es

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for monitoring the progress of chemical reactions and for the purification of the desired products.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the synthesis of 2-(p-Tolyl)piperazine. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, one can visualize the consumption of starting materials and the formation of the product. The choice of eluent is critical for achieving good separation. For arylpiperazine derivatives, mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) are commonly employed. The addition of a small amount of a base, like triethylamine (B128534), can be beneficial to prevent the streaking of the amine spots on the silica plate. The spots can be visualized under UV light (254 nm) if the compounds are UV-active, or by using a staining agent.

Column Chromatography (e.g., Flash Chromatography) for Product Purification

For the purification of 2-(p-Tolyl)piperazine and its dihydrochloride salt on a preparative scale, column chromatography is the method of choice. Flash chromatography, a variation that uses pressure to speed up the elution process, is particularly efficient. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel.

The selection of the eluent system is guided by the separation achieved in the initial TLC analysis. A gradient elution, where the polarity of the solvent mixture is gradually increased, is often used to effectively separate the desired product from any unreacted starting materials or by-products. For arylpiperazines, solvent systems such as dichloromethane/methanol or ethyl acetate/hexane are frequently utilized. ugr.esaaronchem.com After the free base, 2-(p-Tolyl)piperazine, is purified, it can then be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Mechanistic Investigations of Reactions Involving 2 P Tolyl Piperazine Dihydrochloride and Analogues

Role of the Piperazine (B1678402) Moiety in Catalytic Cycles (e.g., Pd-catalyzed Amination)

The piperazine moiety, as present in 2-(p-tolyl)piperazine, is a critical building block in medicinal chemistry, and its introduction into aromatic systems is frequently accomplished via Palladium-catalyzed amination, commonly known as the Buchwald-Hartwig reaction. mdpi.comresearchgate.net In this catalytic cycle, the piperazine derivative acts as a nucleophile. The generally accepted mechanism involves several key steps where the piperazine moiety plays a direct role.

The catalytic cycle typically begins with an active Pd(0) species.

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with an aryl halide (Ar-X), forming a Pd(II)-aryl complex.

Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the nitrogen of the piperazine, forming a more nucleophilic palladium-amido complex.

Reductive Elimination: This is the final and product-forming step. The C-N bond is formed as the N-arylpiperazine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The development of specialized phosphine (B1218219) ligands has been instrumental in improving the efficiency of these reactions, allowing for the use of less reactive aryl chlorides and milder reaction conditions. wiley.com The steric and electronic properties of these ligands are crucial for stabilizing the palladium species throughout the catalytic cycle and promoting the key reductive elimination step. wiley.com The use of specific palladium precatalysts can also permit rapid Pd activation and ensure high selectivity for the cross-coupling reaction, even with substrates containing other reactive sites like unprotected N-H groups. This catalytic amination provides a direct and efficient route to N-arylpiperazines, which are key components in numerous pharmaceutical compounds. researchgate.netnih.gov

Investigation of Proposed Chemical Mechanisms of Action (e.g., Thiol Alkylation)

While 2-(p-tolyl)piperazine itself is not an inherent alkylating agent, the piperazine scaffold can be incorporated into molecules designed to react with biological nucleophiles like thiols through mechanisms such as thiol alkylation. This is relevant for the design of covalent inhibitors or chemical probes. The mechanism of such reactions depends on the presence of an electrophilic group attached to the piperazine core.

For example, studies on the reactivity of 3-chloropivalamide electrophiles attached to piperazine modules have shown that the amide substitution significantly influences thiol reactivity. acs.org The reaction of such electrophiles with nucleophilic thiols, like those in cysteine residues of proteins or the antioxidant glutathione, proceeds via a nucleophilic substitution mechanism where the thiol sulfur attacks the electrophilic carbon, displacing a leaving group. acs.org

The general mechanism for the reaction of thiols with electrophiles, such as α,β-unsaturated carbonyls, often involves a base-catalyzed process to enhance the nucleophilicity of the thiol. nih.gov

Thiol Deprotonation: A base abstracts a proton from the thiol (R-SH) to generate a more reactive thiolate anion (R-S⁻). nih.gov

Nucleophilic Attack: The thiolate anion then attacks the electrophilic center of the target molecule. In the case of an alkyl halide, this would be a direct Sₙ2 displacement. In Michael systems (α,β-unsaturated carbonyls), it would be a 1,4-conjugate addition. nih.gov

Computational and chemoassay-based investigations show that this base catalysis is often necessary for an efficient reaction under physiological conditions. nih.gov The reactivity of such piperazine-containing electrophiles can be benchmarked against promiscuous thiol-reactive compounds like iodoacetamide to determine their intrinsic reactivity and selectivity. acs.org

Regioselectivity Studies in the Synthesis of Related Hybrid Compounds

The piperazine ring in 2-(p-tolyl)piperazine is asymmetrical due to the tolyl group at the C2 position, but the two nitrogen atoms (N1 and N4) remain distinct chemical environments, especially if one is already substituted. In unsubstituted piperazine used for synthesis, controlling the regioselectivity of N1 versus N4 substitution is a key challenge when creating unsymmetrical, hybrid molecules.

Poor regioselectivity can be a significant issue in multi-step syntheses. nih.gov For instance, when reacting piperazine with an electrophile, a mixture of mono-substituted, di-substituted (at both N1 and N4), and starting material can result. To achieve regioselective mono-substitution, one common strategy is to use a large excess of piperazine to minimize the statistical chance of a second substitution occurring on the mono-substituted product. mdpi.com

Another powerful strategy is the use of protecting groups. One nitrogen atom can be protected with a group like tert-butyloxycarbonyl (Boc), allowing the other nitrogen to react selectively. The Boc group can then be removed under acidic conditions to allow for further functionalization at that position. This approach is widely used in the synthesis of complex piperazine-containing drugs. mdpi.com

In palladium-catalyzed aminations, regioselectivity is also crucial. The reaction of an aryl halide with a mono-substituted piperazine like 1-(3-methoxyphenyl)piperazine will occur specifically at the remaining N-H bond, leading to a single, unsymmetrically substituted product. mdpi.com The choice of synthetic route and the strategic use of protecting groups are therefore paramount in directing the reaction to the desired nitrogen atom and achieving high yields of the target hybrid compound. nih.govresearchgate.net

Influence of Reaction Conditions on Mechanistic Outcomes (e.g., Solvent Effects)

Reaction conditions, particularly the choice of solvent, can profoundly influence the mechanism, rate, and outcome of chemical reactions involving piperazine derivatives. Solvents affect reactivity by differentially solvating and stabilizing the reactants, transition states, and products. wikipedia.org This influence is explained by the transition state theory, which posits that if a solvent stabilizes the transition state more than the reactants, the reaction rate will increase, and vice versa. wikipedia.org

Key solvent properties that impact reaction mechanisms include polarity and dielectric constant. ajgreenchem.com According to the Hughes-Ingold rules, an increase in solvent polarity typically accelerates reactions where a charge is developed in the activated complex (the transition state) from neutral reactants. wikipedia.org Conversely, reactions where charge is dispersed or diminished in the transition state are often slowed by more polar solvents. wikipedia.org

In studies of piperidine synthesis, it was found that the reaction rate was faster in ethanol (B145695) (dielectric constant ε = 24.55) than in methanol (B129727) (ε = 32.70), a solvent with a higher dielectric constant. ajgreenchem.com This suggests that the transition state was less polar than the reactants, and thus better stabilized by the less polar solvent. ajgreenchem.com Similarly, in studies of diketopiperazine formation, the reaction rate was observed to increase with decreasing solvent polarity. nih.gov

The effect of solvent on activation energy (Ea) provides further mechanistic insight. A lower activation energy implies an easier reaction. In the piperidine synthesis study, the activation energy was significantly lower in ethanol compared to methanol, indicating a more favorable reaction pathway in the less polar solvent. ajgreenchem.com

| Solvent | Dielectric Constant (ε) at 25°C | Activation Energy (Ea) (kJ·mol⁻¹) |

|---|---|---|

| Methanol | 32.70 | 104.2 |

| Ethanol | 24.55 | 46.9 |

For protonated species, such as piperazine dihydrochloride (B599025), the effect can be even more pronounced. Studies on protonated triazines, which also contain nitrogen atoms, have shown that the rotational energy barrier (ΔG‡) is highly dependent on the solvent, decreasing as the solvent dielectric constant increases. nih.gov This is because a more polar solvent is better at stabilizing the increased cationic character that develops in the transition state of the bond rotation. nih.gov Therefore, careful selection of the solvent is a critical parameter for controlling the mechanistic outcome and efficiency of reactions involving 2-(p-tolyl)piperazine and its analogues.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 2-(p-Tolyl)piperazine dihydrochloride, and how is purity validated?

- Synthesis : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, derivatives of piperazine are often functionalized using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) under controlled conditions .

- Purity Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for structural confirmation. Pharmacopeial guidelines recommend ≥98.5% purity, assessed via titration with standardized NaOH and pH electrode measurements .

Q. How are key physicochemical properties (e.g., pKa, solubility) experimentally determined for this compound?

- pKa Determination : Buffers containing equimolar piperazine derivatives are titrated with NaOH, and ionization constants (pK₁, pK₂) are calculated using the Debye-Hückel equation. Glass or hydrogen electrodes provide precise pH measurements (e.g., pK₁ ≈ 5.2 for piperazine dihydrochloride) .

- Solubility : Measured in water or organic solvents at varying temperatures. For example, solubility in distilled water is critical for buffer preparation and is validated via gravimetric analysis after drying at 105°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pKa values during buffer optimization studies?

- Data Contradiction Analysis : Variations in ionic strength, temperature, or measurement techniques (e.g., glass vs. hydrogen electrodes) may cause discrepancies. Standardizing buffer preparation protocols (e.g., using Table II from titration data ) and applying activity coefficient corrections (Debye-Hückel theory) improve consistency.

Q. What strategies enhance the derivatization efficiency of 2-(p-Tolyl)piperazine in peptide coupling reactions?

- Methodological Optimization : Use coupling reagents like EDC/HOAt to activate carboxyl groups. Adjusting reaction pH (e.g., 6.5–7.5) and temperature (20–25°C) minimizes side reactions. Monitoring via LC-MS ensures complete conversion .

Q. How is this compound applied in receptor occupancy studies, and what challenges arise?

- Pharmacological Application : The compound is used to study sigma-1 receptor interactions, where its occupancy is quantified via radioligand displacement assays. Challenges include ensuring selectivity over related receptors (e.g., dopamine D₂) and maintaining stability in physiological buffers .

Q. What factors influence the stability of this compound under varying storage conditions?

- Stability Analysis : Degradation pathways (e.g., hydrolysis or oxidation) are assessed via accelerated stability studies. Storage in well-sealed, light-protected containers at controlled room temperature (20–25°C) is critical, as per pharmacopeial guidelines .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.